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Compound of Interest

Compound Name: M867

Cat. No.: B12384905

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational caspase inhibitors M867 and
pralnacasan. While both molecules target inflammation and apoptosis through caspase
modulation, they exhibit distinct selectivities and have been evaluated in different therapeutic
contexts. This document summarizes their efficacy based on available preclinical data, details
the experimental protocols used in these key studies, and visualizes their respective signaling
pathways and experimental workflows.

Introduction to M867 and Pralnacasan

M867 is a selective and reversible inhibitor of caspase-3, a key executioner caspase in the
apoptotic pathway. Its therapeutic potential has been primarily investigated in the context of
oncology, specifically as a radiosensitizer for non-small cell lung cancer (NSCLC).

Pralnacasan (VX-740) is a potent, selective, and orally active inhibitor of caspase-1, also
known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 is a critical mediator of
inflammation through its role in the maturation of pro-inflammatory cytokines IL-13 and IL-18.
Pralnacasan was developed for the treatment of inflammatory diseases, with a focus on
rheumatoid arthritis and osteoarthritis. However, its clinical development was halted in Phase Il
trials due to observations of liver toxicity in long-term animal studies at high doses.

Comparative Efficacy Data
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The following tables summarize the quantitative efficacy data for M867 and pralnacasan from

key preclinical studies.

Table 1: In Vitro Potency of M867 and Pralnacasan

Compoun Assay ) ) Referenc
Target 1C50 Ki Organism
d Type
Enzyme Not ]
M867 Caspase-3 o 1.4nM 0.7 nM N [cite: ]
Inhibition Specified
Pralnacasa Enzyme Not Not )
Caspase-1 o 1.3 nM - » [cite: ]
n Inhibition Specified Specified

Table 2: Preclinical Efficacy of M867 in Combination with Radiation in NSCLC Models

Experiment  Treatment Primary
Result p-value Reference
al Model Group Outcome
Clonogenic
H460 Lung M867 (10 Survival
Cancer Cells nM) + (Dose DER =1.27 0.007 [cite: ]
(In Vitro) Radiation Enhancement
Ratio)
M867 +
H460 o Tumor o
) Radiation vs. Significant )
Xenograft in o Growth 0.02 [cite: ]
) ) Radiation o Increase
Mice (In Vivo) Inhibition
Alone
M867 + Active
H460 o
) Radiation vs. Caspase-3 16.9% vs. )
Xenograft in o o <0.01 [cite: ]
) ) Radiation Staining in 25.0%
Mice (In Vivo)
Alone Tumor
M867 + Apoptosis
H460 o Increased
_ Radiation vs. (TUNEL ,
Xenograft in o ] total <0.01 [cite: ]
) i Radiation Assay) in ]
Mice (In Vivo) apoptosis
Alone Tumor
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Table 3: Preclinical Efficacy of Pralnacasan in Osteoarthritis (OA) Mouse Models

Experimental

Primary

Dosing Result Reference
Model Outcome
Collagenase- 12.5 and 50 Reduction in OA
_ 13-22%
Induced OA mg/kg, p.o., Severity ) [1]
] ] ] ] reduction
(Balb/c mice) twice daily (Histopathology)
Reduction in OA o
Spontaneous OA ] ] Significant
] 4200 ppm in food  Severity ) [1]
(STR/1N mice) ] reduction
(Histopathology)
Reduction in
Spontaneous OA Urinary HP

(STR/1N mice)

4200 ppm in food

cross-links (Joint

Damage Marker)

59% reduction

[1]

Reduction in
Spontaneous OA ) Urinary HP/LP ]
) 4200 ppm in food ) ) 84% reduction [1]
(STR/1N mice) ratio (Joint

Damage Marker)

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways modulated by M867 and
pralnacasan.
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Caption: M867 inhibits the executioner caspase-3 in the apoptosis pathway.
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Caption: Pralnacasan inhibits caspase-1, blocking pro-inflammatory cytokine maturation.
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

M867: Clonogenic Survival Assay

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with
M867 and/or radiation.

Methodology:

o Cell Culture: H460 non-small cell lung cancer cells were cultured in appropriate media and
conditions.

o Cell Seeding: A known number of cells were seeded into 6-well plates. The seeding density
was adjusted based on the expected survival fraction for each treatment group to yield a
countable number of colonies.

o Treatment: Cells were treated with a dose range of M867 (e.g., 1.4 to 10 nM) or a vehicle
control (DMSO) for 24 hours. Following M867 treatment, cells were irradiated with varying
doses of ionizing radiation.

e Incubation: Plates were incubated for 8-14 days to allow for colony formation. A colony is
typically defined as a cluster of at least 50 cells.

» Fixing and Staining: Colonies were fixed with a solution such as 10% formalin and then
stained with a 0.5% crystal violet solution.

¢ Colony Counting: The number of colonies in each well was counted.

o Data Analysis: The plating efficiency and surviving fraction for each treatment group were
calculated. The dose enhancement ratio (DER) was determined to quantify the
radiosensitizing effect of M867.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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